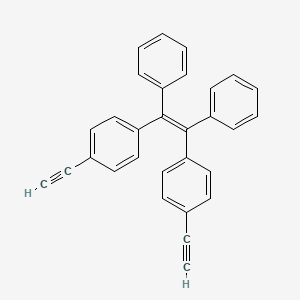

1,2-bis(4-ethynylphenyl)-1,2-diphenylethene

Description

BenchChem offers high-quality 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethynyl-4-[(Z)-2-(4-ethynylphenyl)-1,2-diphenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25)30(26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28/h1-2,5-22H/b30-29- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHNLOXRRWTLR-FLWNBWAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C#C)/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene: A Versatile Building Block for Advanced Functional Materials

Introduction: The Rise of a Luminogenic Star

In the landscape of advanced materials, the quest for molecules with tunable photophysical properties and versatile chemical reactivity is paramount. 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, a molecule built upon the iconic tetraphenylethylene (TPE) core, has emerged as a significant player in this arena. Its distinction lies in the remarkable phenomenon of Aggregation-Induced Emission (AIE), a counterintuitive process where molecular aggregation enhances, rather than quenches, light emission. This unique characteristic, coupled with the reactive ethynyl functionalities, positions this compound as a coveted building block for a new generation of materials in optoelectronics, sensing, and biomedical applications. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and diverse applications, tailored for researchers and professionals in the field.

The core of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene's functionality is the TPE scaffold. The propeller-like, non-planar structure of TPE prevents the detrimental π–π stacking in the aggregated or solid state.[1][2] This structural feature is the cornerstone of its AIE properties, mitigating the aggregation-caused quenching (ACQ) effect that plagues many traditional fluorophores.[3] The terminal ethynyl groups act as versatile chemical handles, enabling its incorporation into larger macromolecular architectures through well-established reactions like Sonogashira coupling and azide-alkyne "click" chemistry.[1][2]

Molecular Architecture and Synthesis

The chemical structure of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene is characterized by a central ethylene double bond substituted with two phenyl rings and two 4-ethynylphenyl rings. This specific arrangement gives rise to its unique spatial conformation and electronic properties.

Caption: Chemical structure of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene.

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene is typically achieved through a two-step process involving a McMurry coupling followed by a Sonogashira coupling and deprotection. The following protocol is a representative example based on established literature procedures.

Experimental Protocol: Synthesis of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene

Step 1: Synthesis of 1,2-Bis{4-[2-(trimethylsilyl)ethynyl]phenyl}-1,2-diphenylethene

-

Reaction Setup: To a 100 mL Schlenk tube equipped with a reflux condenser, add zinc dust (12.1 g, 18 mmol) and 4-(2-trimethylsilylethynyl)benzophenone (4.18 g, 15 mmol).

-

Inert Atmosphere: Degas the tube with argon and then add 50 mL of anhydrous tetrahydrofuran (THF).

-

Titanium Tetrachloride Addition: Cool the mixture to -78 °C using a dry ice/acetone bath and slowly add titanium tetrachloride (TiCl₄, 1 mL, 9 mmol).

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes. Subsequently, reflux the mixture overnight.

-

Work-up and Purification: After cooling, the reaction is quenched and worked up according to standard procedures. The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield 1,2-bis{4-[2-(trimethylsilyl)ethynyl]phenyl}-1,2-diphenylethene as a pale brown solid.[4]

Step 2: Deprotection to Yield 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene

-

Deprotection Reaction: The trimethylsilyl (TMS) protecting groups are removed from the product of Step 1 using a base such as potassium hydroxide in a mixture of THF and methanol.[5]

-

Purification: The final product, 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, is purified by column chromatography.[4]

Caption: Synthetic workflow for 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene.

Physicochemical and Photophysical Properties

The unique properties of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene stem from its distinct molecular structure. A summary of its key properties is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1240785-42-5 | [1][2] |

| Molecular Formula | C₃₀H₂₀ | [4] |

| Molecular Weight | 380.48 g/mol | [4] |

| Appearance | Pale brown solid | [4] |

| Purity | >98% | [2] |

The Phenomenon of Aggregation-Induced Emission (AIE)

The most notable photophysical property of this molecule is its aggregation-induced emission. In dilute solutions, the phenyl rings of the TPE core can undergo low-frequency rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, resulting in weak or no fluorescence.[6] However, in the aggregated state or in a poor solvent, these intramolecular motions are restricted.[7] This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to a significant enhancement in fluorescence intensity.[7]

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.76 (d, J = 7.2 Hz, 2H), 7.74 (d, J = 8.4 Hz, 2H), 7.55 (m, 3H), 7.48 (m, 2H), 7.29 (m, 2H), 7.20 (m, 3H), 7.09 (m, 2H), 0.27 [s, 9H, Si(CH₃)₃] (for the TMS-protected precursor) | [4] |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ calculated: 382.3104, found: 382.3106 | [4] |

Applications in Materials Science and Beyond

The unique combination of AIE properties and reactive ethynyl groups makes 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene a highly valuable building block for a wide range of applications.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid structure and defined geometry of this molecule make it an excellent ligand for the construction of highly ordered, porous materials like COFs and MOFs.[1][2] These materials exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of the AIE-active TPE unit imparts luminescent properties to the framework, enabling their use as sensitive and selective chemical sensors. For instance, TPE-based COFs have been explored for the detection of various analytes through fluorescence quenching or enhancement mechanisms.[8]

Conjugated Polymers for Optoelectronics

The ethynyl groups serve as reactive sites for polymerization reactions, such as Sonogashira coupling, to create conjugated polymers.[3] These polymers inherit the AIE characteristics of the monomer, exhibiting strong emission in the solid state, which is highly desirable for applications in organic light-emitting diodes (OLEDs).[9] The extended π-conjugation in these polymers also facilitates charge transport, making them suitable for use in other optoelectronic devices like organic photovoltaics and field-effect transistors.[10] For example, polydiynes synthesized from this monomer have been shown to possess high and UV-tunable refractive indices (n = 1.77 to 2.11), which is beneficial for optical applications.[2]

Bioimaging and Sensing

The AIE properties of TPE derivatives are particularly advantageous for biological applications.[7] In aqueous biological environments, the hydrophobic nature of the molecule promotes aggregation, leading to bright fluorescence. This "turn-on" fluorescence upon aggregation minimizes background signal, providing a high signal-to-noise ratio for bioimaging. While the parent molecule may require further functionalization to improve biocompatibility and targeting specificity, it serves as a fundamental scaffold for the development of advanced fluorescent probes for cellular imaging and diagnostics.[11]

Conclusion and Future Outlook

1,2-bis(4-ethynylphenyl)-1,2-diphenylethene stands as a testament to the power of rational molecular design. Its unique amalgamation of aggregation-induced emission and chemical versatility has propelled it to the forefront of advanced materials research. The ability to fine-tune its properties through chemical modification and incorporation into various macromolecular structures opens up a vast design space for novel functional materials.

Future research will likely focus on several key areas:

-

Development of Novel COFs and Polymers: The synthesis of new frameworks and polymers with tailored pore sizes, electronic properties, and luminescent responses for specific applications in sensing, catalysis, and optoelectronics.

-

Advanced Biomedical Probes: The design of water-soluble and target-specific derivatives for high-contrast bioimaging, disease diagnosis, and image-guided therapy.

-

Stimuli-Responsive Materials: The creation of "smart" materials that exhibit changes in their luminescent properties in response to external stimuli such as pH, temperature, or specific analytes.

As our understanding of the structure-property relationships in AIE-active molecules deepens, 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene and its derivatives will undoubtedly continue to be instrumental in the development of next-generation technologies that harness the power of light.

References

- Becht, J.-M., Gissot, A., Wagner, A., & Mioskowski, C. (2003). A convenient synthesis of 2-arylbenzo[b]furans via a copper-catalyzed domino reaction. Chemistry – A European Journal, 9(14), 3209-3214.

- Zhang, J., Xu, Y., & Zhang, B. (2014). A highly efficient and selective hydrogenation of alkynes to Z-alkenes catalyzed by a palladium nanocluster supported on graphitic carbon nitride.

- Zhang, Y., Liu, J., & Li, Z. (2017). Controlling AIE and ACQ properties of conjugated carbazole-tetraphenylethene copolymers by ethynylene spacer. Polymer Chemistry, 8(4), 677-685.

- Han, K., & Park, B.-K. (2017). Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE). RSC Advances, 7(23), 14278-14283.

-

Han, K., & Park, B.-K. (2017). Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE). ResearchGate. Retrieved from [Link]

-

Al-Amin, M., & Kim, H. J. (2025). Tetraphenylethene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. MDPI. Retrieved from [Link]

- Gotor, R., et al. (2018). Tetraphenylethylene-based glycoclusters with aggregation-induced emission (AIE) properties as high-affinity ligands of bacterial lectins. Organic & Biomolecular Chemistry, 16(30), 5519-5527.

- Lopp, M., & Kanger, T. (2010). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 51(41), 5439-5441.

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

- Thomas, K. R. J., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(21), 3639-3642.

- Al-Masum, M., & Al-Harbi, N. (2021). Electronic and steric effects of platinum(II) di-yne and poly-yne substituents on the photo-switching behaviour of stilbene: experimental and theoretical insights. Dalton Transactions, 50(7), 2445-2456.

- Qi, X., et al. (2010). 1,2-Bis(4-ethynylphenyl)disulfane. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o606.

-

Choi, M. S., et al. (2012). Synthesis and characterization of unsymmetric phenylene-ethynylene trimers and tetramers with different substituted chromophores as blue-light-emitters. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Applications of Tetraphenylethene - Based Covalent Organic Frameworks. Hans Publishers. Retrieved from [Link]

-

Novák, Z., et al. (2012). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. Retrieved from [Link]

- Cella, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393.

- Thomas, S. W., et al. (2007). Anthryl-Based Poly(phenylene ethynylene)s: Tuning Optical Properties with Diels-Alder Reactions. Macromolecules, 40(14), 4969-4975.

-

MDPI. (2024). Polymer Materials for Optoelectronics and Energy Applications. MDPI. Retrieved from [Link]

- Journal of Photochemistry and Photobiology. (2022). Journal of Photochemistry and Photobiology, 9(2), 100096.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0231232). Retrieved from [Link]

-

Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Allouch, F., et al. (2023). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push-Pull Chromophores for Photothermal Applications. Preprints.org. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fluorescence responsive conjugated poly(tetraphenylethene) and its morphological transition from micelle to vesicle. Retrieved from [Link]

- Fang, M., et al. (2022).

- Chen, J., et al. (2019). The synthesis, characterization and flexible OFET application of three (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane based copolymers. Polymer Chemistry, 10(3), 344-352.

-

Saltiel, J. M., et al. (1993). Photophysical characterization of trans-4,4′-disubstituted stilbenes. ResearchGate. Retrieved from [Link]

- Zamora, F., et al. (2016). Covalent organic frameworks based on Schiff-base chemistry: synthesis, properties and potential applications. Chemical Society Reviews, 45(21), 5994-6036.

- Day, G. S., et al. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Arkivoc, 2024(5), 1-11.

Sources

- 1. FCKeditor - Resources Browser [alternative-therapies.com]

- 2. ossila.com [ossila.com]

- 3. Controlling AIE and ACQ properties of conjugated carbazole-tetraphenylethene copolymers by ethynylene spacer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Electronic and steric effects of platinum( ii ) di-yne and poly-yne substituents on the photo-switching behaviour of stilbene: experimental and theore ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT03502E [pubs.rsc.org]

- 6. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. drpress.org [drpress.org]

- 9. mdpi.com [mdpi.com]

- 10. The synthesis, characterization and flexible OFET application of three (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane based copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Tetraphenylethylene-based glycoclusters with aggregation-induced emission (AIE) properties as high-affinity ligands of bacterial lectins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Fluorescence Quantum Yield of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene

This guide provides an in-depth technical analysis of the fluorescence quantum yield and photophysical properties of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene (CAS: 1240785-42-5), a critical building block in the synthesis of Aggregation-Induced Emission (AIE) active polymers, Covalent Organic Frameworks (COFs), and molecular switches.

Executive Summary & Molecular Profile

1,2-bis(4-ethynylphenyl)-1,2-diphenylethene is a functionalized derivative of tetraphenylethene (TPE), the archetypal AIE luminogen (AIEgen). Unlike traditional fluorophores (e.g., fluorescein, rhodamine) which suffer from Aggregation-Caused Quenching (ACQ), this molecule is non-emissive in solution but highly emissive in the solid state.

Its specific structural configuration—possessing two reactive ethynyl groups at the para positions of the 1,2-phenyl rings—makes it a dual-purpose agent: it serves as both a high-efficiency solid-state emitter and a rigid cross-linker for advanced materials.

Molecular Specifications

| Property | Detail |

| IUPAC Name | 1,1'-(1,2-diphenylethene-1,2-diyl)bis(4-ethynylbenzene) |

| CAS Number | 1240785-42-5 |

| Core Chromophore | Tetraphenylethene (TPE) |

| Functional Groups | Terminal Alkynes ( |

| Emission Color | Cyan-Green ( |

| Photophysical Class | AIE Active (Type II) |

Photophysics: Mechanism & Quantum Yield

The fluorescence quantum yield (

The AIE Mechanism

In dilute solution, the phenyl rings of the TPE core undergo active intramolecular rotation and vibration. These motions serve as non-radiative decay channels, dissipating excited-state energy as heat. Consequently, the radiative rate constant (

In the solid state (aggregate, crystal, or polymer matrix), steric constraint restricts these rotations. The non-radiative pathways are blocked (

Figure 1: Mechanistic pathway switching from non-radiative thermal dissipation in solution to radiative emission in solid state via RIM.

Solid-State Quantum Yield Data

While specific values vary based on crystalline packing (polymorphism) and purity, the 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene monomer typically exhibits the following properties:

-

Solution

: -

Solid State

: 30% – 60% (Absolute). -

Emission Maximum (

): Centered at 500 nm (Broad band).[1]

Critical Insight: The ethynyl groups extend the conjugation length slightly compared to unmodified TPE, often resulting in a slight red-shift (~10-15 nm) and enhanced rigidity in the crystal lattice, which stabilizes the high quantum yield.

Experimental Protocol: Measuring Absolute Quantum Yield

To accurately determine the

Protocol: Absolute Photoluminescence Quantum Yield (PLQY)

Objective: Determine

Materials & Equipment

-

Spectrofluorometer: Equipped with a calibrated Integrating Sphere (e.g., Labsphere, Horiba Quanta-phi).

-

Sample Holder: Quartz powder tray or PTFE-capped quartz tube.

-

Reference: Spectralon® (PTFE) reflectance standard.

-

Excitation Source: Xenon arc lamp (monochromated to 350 nm).

Step-by-Step Workflow

-

Baseline Correction: Mount the blank Spectralon® standard in the sphere. Scan the excitation range (e.g., 340–360 nm) and the emission range (370–650 nm). This measures the total excitation intensity (

). -

Sample Measurement: Replace the standard with the sample powder. Ensure the sample covers the holder bottom completely to prevent light leakage.

-

Direct Excitation Scan: Scan the excitation range. The sample will absorb a portion of the light. The unabsorbed light (

) is recorded. -

Emission Scan: Scan the emission range. Record the integrated fluorescence signal (

). -

Calculation: Apply the de Mello method equation:

(Note: Since the blank has no emission,

Figure 2: Workflow for Absolute Quantum Yield determination using an Integrating Sphere.

Applications & Strategic Utility

The high solid-state quantum yield and the reactive ethynyl handles make this molecule a "privileged structure" in materials science.

Conjugated Polydiynes

The ethynyl groups undergo oxidative coupling (Glaser/Eglinton) to form conjugated polydiynes.

-

Property: The resulting polymers retain AIE activity.

-

Performance: Polymer films exhibit high refractive indices (

) and tunable fluorescence, often maintaining the monomer's high

Covalent Organic Frameworks (COFs)

Used as a linear linker in 2D COFs.

-

Role: The TPE core acts as a fluorescent node.

-

Advantage: Unlike planar linkers (e.g., pyrene) that quench in the solid state, this linker ensures the COF is highly fluorescent, enabling chemical sensing applications (e.g., explosive detection via fluorescence quenching).

Comparison Table: TPE Derivatives

| Derivative | Solid State | Emission | Primary Use |

| TPE (Parent) | ~20–50% | 460 nm | General AIE studies |

| 1,2-Bis(4-ethynylphenyl)-TPE | 30–60% | 500 nm | Crosslinking, COFs, Polymers |

| TPE-4-COOH | ~80% | 480 nm | Bio-labeling, MOFs |

References

-

Zhang, Y., et al. (2016).[2] Development of transition metal-free polymerization route to functional conjugated polydiynes from haloalkyne-based organic reaction. Polymer Chemistry, 7, 2492–2500.[3][4] Link

-

Picard-Lafond, A., Daigle, M., & Morin, J. F. (2017).[1] Tetraphenylethene–diyne hybrid nanoparticles from Glaser-type dispersion polymerization.[1][2][5][6] RSC Advances, 7, 36132–36137.[5] Link

-

Ossila. (n.d.). 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene Product Specification. Ossila.com. Link

-

Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940. Link

Sources

- 1. Tetraphenylethene–diyne hybrid nanoparticles from Glaser-type dispersion polymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04513A [pubs.rsc.org]

- 2. ossila.com [ossila.com]

- 3. www2.scut.edu.cn [www2.scut.edu.cn]

- 4. d-nb.info [d-nb.info]

- 5. Tetraphenylethene–diyne hybrid nanoparticles from Glaser-type dispersion polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, a key building block in materials science and medicinal chemistry. A thorough understanding of its solubility is critical for its application in synthesis, purification, and formulation.

Introduction: The Significance of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene

1,2-bis(4-ethynylphenyl)-1,2-diphenylethene is a derivative of tetraphenylethylene (TPE). TPE and its derivatives are renowned for a phenomenon known as Aggregation-Induced Emission (AIE), where the molecules are non-emissive when dissolved but become highly fluorescent upon aggregation.[1][2][3] This property makes them invaluable for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.[4] The terminal ethynyl groups on this specific derivative serve as versatile reactive sites, enabling its use in click chemistry and the synthesis of novel polymers and covalent organic frameworks (COFs).[4]

Effective utilization of this compound hinges on understanding its behavior in various solvents. Solubility dictates the choice of reaction media, purification methods like recrystallization, and the ability to formulate it for specific applications. This guide delves into the theoretical principles governing its solubility, presents qualitative solubility data, and provides a detailed experimental protocol for quantitative determination.

Section 1: Molecular Characteristics and Theoretical Solubility Principles

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity tend to be miscible.[5][6] The structure of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene provides key insights into its expected solubility.

Molecular Structure and Polarity: The core of the molecule is the large, nonpolar tetraphenylethylene scaffold. The four phenyl rings are not planar; instead, they adopt a propeller-like conformation.[4] This twisted structure inhibits close π-π stacking in the dissolved state, which is a key aspect of its AIE properties.[2][4] The molecule is predominantly nonpolar and hydrophobic due to the large hydrocarbon framework. The ethynyl groups (C≡CH) introduce a very slight increase in polarity but do not significantly alter the overall nonpolar character.

Intermolecular Forces: The primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are the dominant forces due to the large, electron-rich aromatic system. Nonpolar solvents can effectively interact with the molecule through these forces.

-

π-π Interactions: While hindered in single, dissolved molecules, these interactions become significant when the molecules aggregate in poor solvents, leading to the AIE effect.

-

Dipole-Dipole Interactions: The ethynyl groups possess a weak dipole, but these interactions are minor compared to the overall dispersion forces.

-

Hydrogen Bonding: The molecule itself does not have strong hydrogen bond donor or acceptor sites.

Based on these characteristics, 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene is expected to be most soluble in nonpolar or moderately polar aprotic organic solvents that can effectively solvate its large aromatic structure. Conversely, it is expected to have very poor solubility in highly polar solvents, especially protic ones like water and methanol.[1][7]

Section 2: Qualitative Solubility Data

Experimental observations from various studies confirm the theoretical predictions. While precise quantitative data is often application-specific, a general solubility profile has been established.

| Solvent Class | Solvent Examples | Observed Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have a polarity that is well-matched with the solute and can effectively engage in van der Waals interactions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | The similar aromatic nature facilitates favorable π-π interactions between the solvent and the solute. |

| Ethers | Tetrahydrofuran (THF) | High | THF is a good solvent for many TPE derivatives, balancing moderate polarity with the ability to solvate large organic molecules.[1][7] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to Low | While some TPE derivatives are soluble in DMSO[7], acetonitrile is often a poor solvent or an "anti-solvent" used to induce aggregation.[1] |

| Alkanes | Hexane | Insoluble | As a nonpolar solvent, hexane is unable to overcome the intermolecular forces in the solid crystal lattice of the compound. It is frequently used as an anti-solvent to induce precipitation or aggregation.[1] |

| Alcohols | Methanol, Ethanol | Insoluble | The strong hydrogen-bonding network of these polar protic solvents does not interact favorably with the nonpolar solute.[1] |

| Water | Insoluble | The high polarity and strong hydrogen bonding of water make it an extremely poor solvent for this hydrophobic molecule.[1][7] |

This table synthesizes information from multiple sources describing the solubility behavior of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene and structurally similar TPE derivatives.[1][7]

Section 3: Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The Isothermal Shake-Flask Method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[6]

Workflow for Solubility Determination

Caption: Workflow of the Isothermal Shake-Flask method.

Detailed Step-by-Step Protocol (Gravimetric Analysis)

This protocol details a straightforward gravimetric method for determining saturation solubility.[8]

-

Preparation:

-

Accurately weigh a 20 mL glass vial.

-

Add an excess amount of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene to the vial (e.g., 50-100 mg, ensuring undissolved solid remains at equilibrium).

-

Pipette a precise volume of the chosen organic solvent (e.g., 10.0 mL) into the vial.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for at least 24 hours to ensure equilibrium is reached between the dissolved and undissolved solid.[6] For compounds that are slow to dissolve, 48-72 hours may be necessary.

-

-

Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed for at least 1 hour, letting the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL) using a volumetric pipette. To avoid disturbing the sediment, it is best to filter the supernatant through a chemically inert 0.45 µm syringe filter (e.g., PTFE).[6]

-

-

Measurement:

-

Transfer the filtered aliquot into a pre-weighed, clean vial.

-

Remove the solvent under a gentle stream of nitrogen or by using a rotary evaporator.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved, ensuring all solvent has been removed.

-

Weigh the vial containing the dried solute.

-

-

Calculation:

-

Mass of Solute (g): (Final weight of vial + solute) - (Initial weight of empty vial)

-

Solubility (mg/mL): (Mass of Solute in mg) / (Volume of aliquot in mL)

-

Perform the experiment in triplicate to ensure reproducibility.

-

Section 4: Safety and Handling

As with any chemical, proper safety protocols must be followed when handling 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene and the organic solvents used.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

-

Ventilation: Handle the solid compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][11]

-

Handling Solvents: Organic solvents are often flammable and toxic. Keep them away from ignition sources and handle them with care.[12][13]

-

Compound-Specific Hazards: This compound is classified as an acute toxicant if swallowed, a skin irritant, and a serious eye irritant.[9] Avoid creating dust when handling the solid. In case of contact, wash skin thoroughly with water and rinse eyes cautiously for several minutes.[9]

Always consult the most recent Safety Data Sheet (SDS) for the compound and solvents before beginning any experimental work.[9][10]

References

-

Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC. (2017, February 23). National Center for Biotechnology Information. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

-

Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC. (2023, October 11). National Center for Biotechnology Information. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Denver. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]

-

Aromatic Oil Safety Data Sheet. Everchem Specialty Chemicals. [Link]

-

Multiphase Behavior of Tetraphenylethylene Derivatives with Different Polarities at High Pressures. ChemRxiv. [Link]

-

Molecular structure of tetraphenylethylene derivatives with aggregation-induced emission (AIE) properties. ResearchGate. [Link]

-

Safe Handling of Potent Active Pharmaceutical Ingredients (APIs) in Kilogram Quantities. American Chemical Society. [Link]

-

Aromatic 100 Safety Data Sheet. A. G. Layne, Inc.. [Link]

-

Aromatic Concentrate Safety Data Sheet. (2021, April 14). Vitol. [Link]

-

Emissive Tetraphenylethylene (TPE) Derivatives in a Dissolved State Tightly Fastened by a Short Oligo(Ethylene Glycol) Chain. (2020, July 29). Royal Society of Chemistry. [Link]

Sources

- 1. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. ossila.com [ossila.com]

- 5. chem.ws [chem.ws]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.smolecule.com [pdf.smolecule.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. mpfs.io [mpfs.io]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. aglayne.com [aglayne.com]

- 13. vitol.com [vitol.com]

A Technical Guide to the Propeller-Shaped Molecular Geometry of TPE-Based Alkynes and their Role in Aggregation-Induced Emission

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of AIE-Active Molecules

In the realm of materials science and biomedical research, fluorescent molecules are indispensable tools. However, a vast majority of traditional fluorophores suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence diminishes or is extinguished at high concentrations or in the solid state.[1] This has long been a significant hurdle for applications requiring high concentrations of dyes, such as in organic light-emitting diodes (OLEDs) and bio-imaging.

A paradigm shift occurred with the discovery of Aggregation-Induced Emission (AIE) .[2] AIE luminogens (AIEgens) are molecules that are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation.[2][3] This unique "light-up" characteristic has revolutionized fields like bio-imaging, chemical sensing, and optoelectronics.[2]

At the forefront of AIE research is tetraphenylethylene (TPE) , a quintessential AIEgen.[1][4] The incorporation of alkyne functionalities into the TPE core has given rise to a versatile class of molecules with tunable photophysical properties and broad applicability. This guide provides an in-depth exploration of the unique propeller-shaped geometry of TPE-based alkynes and the critical role this structure plays in their AIE behavior.

The Propeller Conformation of the TPE Core

The foundational characteristic of TPE-based molecules is their distinct three-dimensional structure. The TPE core consists of a central carbon-carbon double bond to which four phenyl rings are attached. Due to severe steric hindrance between these phenyl rings, they cannot lie in the same plane as the central ethylene core.[5] Instead, they are forced to twist out of the plane, adopting a "four-wing propeller-shape" conformation.[5] This non-planar, propeller-like structure is the key to its AIE properties and prevents the detrimental π–π stacking that often leads to fluorescence quenching in planar aromatic molecules.[4]

The Influence of Alkyne Functionalities

Introducing alkyne groups to the TPE scaffold serves multiple purposes:

-

Structural Extension and Rigidity: Alkynes are linear and rigid functional groups.[6] Their incorporation extends the π-conjugation of the molecule and can be used to precisely control molecular conformations and intermolecular interactions in the solid state.[1]

-

Synthetic Versatility: The alkyne group is a powerful and versatile handle for further chemical modification. It readily participates in a variety of highly efficient and reliable reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the straightforward attachment of various functional moieties.[7][8] This modularity is invaluable for creating targeted probes for drug delivery, biosensing, and cellular imaging.

-

Modulation of Electronic Properties: Attaching electron-donating or electron-withdrawing groups via alkyne linkers allows for fine-tuning of the molecule's electronic structure, which in turn alters its absorption and emission characteristics.[9]

The Mechanism of Aggregation-Induced Emission (AIE)

The AIE phenomenon in TPE-based alkynes is primarily explained by the Restriction of Intramolecular Motion (RIM) mechanism.[1][2]

-

In Dilute Solution: When a TPE-alkyne molecule is dissolved in a good solvent, the four phenyl "propeller blades" can freely rotate and vibrate.[10][11] Upon photoexcitation, the molecule can dissipate the absorbed energy non-radiatively through these rotational and vibrational motions.[4] This rapid, non-radiative decay pathway outcompetes the radiative (fluorescence) pathway, rendering the molecule non-emissive.[4][10]

-

In the Aggregated State: As the solvent quality worsens (e.g., by adding a poor solvent like water to a THF solution) or in the solid state, the molecules aggregate.[4] In this aggregated state, physical constraints from neighboring molecules severely restrict the intramolecular rotations of the phenyl rings.[10][11] This "locking" of the propeller structure blocks the non-radiative decay channels.[3][10] With the primary non-radiative pathway shut down, the excited molecule is forced to release its energy through the radiative pathway, resulting in strong fluorescence emission.[4]

The following diagram illustrates this fundamental principle:

Caption: The AIE mechanism in TPE-based alkynes.

Synthesis and Characterization

The synthesis of TPE-based alkynes often involves well-established organometallic cross-coupling reactions. A common and robust strategy is the Sonogashira cross-coupling reaction.

Exemplary Protocol: Synthesis of a Tetra-alkyne Functionalized TPE

This protocol describes the synthesis of a tetra-functionalized TPE core, which can serve as a versatile platform for further modifications. The synthesis starts from the readily available tetrakis(4-bromophenyl)ethene.

Step 1: Synthesis of Tetrakis(4-bromophenyl)ethene (TPE-Br4) This precursor is typically synthesized via a McMurry coupling reaction from 4,4'-dibromobenzophenone or via bromination of the TPE core.[12]

Step 2: Sonogashira Cross-Coupling This step couples the bromo-functionalized TPE with a terminal alkyne.

-

Materials & Reagents:

-

Tetrakis(4-bromophenyl)ethene (TPE-Br4)

-

A terminal alkyne (e.g., Trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

A base (e.g., Triethylamine, TEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

-

Procedure:

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add TPE-Br4 (1 equivalent). Purge the flask with an inert gas (Argon or Nitrogen). Causality: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

-

Solvent & Reagents: Add anhydrous THF and triethylamine. Stir until the TPE-Br4 is fully dissolved.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (e.g., 5 mol%) and CuI (e.g., 10 mol%) to the reaction mixture. Causality: Pd(PPh₃)₂Cl₂ is the primary catalyst for the C-C bond formation, while CuI acts as a co-catalyst that facilitates the reaction with the alkyne.

-

Alkyne Addition: Add the terminal alkyne (e.g., 4.4 equivalents) dropwise to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the amine salt precipitate. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl groups can be removed using a base like potassium carbonate in methanol/THF to yield the terminal alkyne.

-

Characterization

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The disappearance of the signals corresponding to the aromatic protons adjacent to the bromine atoms and the appearance of new signals for the alkyne protons (if terminal) or attached groups are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

UV-Vis and Fluorescence Spectroscopy: To evaluate the photophysical properties. The AIE effect is typically demonstrated by measuring the fluorescence spectra in solvent mixtures of varying polarities (e.g., THF/water mixtures).[10] A plot of emission intensity versus the fraction of the poor solvent (water) will show a dramatic increase in fluorescence at a certain aggregation point.[4][10]

| Property | In Dilute Solution (e.g., pure THF) | In Aggregated State (e.g., 90% Water/THF) | Reference |

| Fluorescence | Weak or Non-existent | Strong | [4][10] |

| Quantum Yield (ΦF) | Very Low (< 1%) | High (can be > 50%) | [1][9] |

| Emission λmax | Often blue-shifted or undetectable | Red-shifted due to aggregation effects | [9][13] |

Applications in Research and Drug Development

The unique properties of TPE-based alkynes make them highly valuable for advanced applications:

-

Bio-imaging: Their "light-up" nature upon binding to or accumulating in specific cellular structures makes them excellent probes for low-background cell imaging.[10]

-

Chemosensors: The alkyne functionality can be used to attach recognition units for specific ions, molecules, or explosives. Binding of the analyte can trigger aggregation and a turn-on fluorescence response.[4][12]

-

Drug Delivery: TPE-alkynes can be incorporated into nanoparticles or drug delivery systems.[11] The inherent fluorescence allows for tracking the delivery vehicle, while the alkyne can be used to "click" on targeting ligands or therapeutic payloads.[7][14]

Conclusion and Future Outlook

The propeller-shaped geometry of TPE-based alkynes is not a mere structural curiosity but the fundamental origin of their powerful aggregation-induced emission properties. The synergy between the non-planar TPE core, which enables the RIM mechanism, and the synthetically versatile alkyne functionality provides a robust platform for the design of next-generation smart materials. As synthetic methodologies become more advanced, we can expect the development of even more sophisticated TPE-alkyne systems with precisely tailored properties for targeted applications in diagnostics, theranostics, and materials science.

References

- Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC.

- Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - Organic Chemistry Frontiers (RSC Publishing).

- A Tetraphenylethylene Core-Based 3D Structure Small Molecular Acceptor Enabling Efficient Non-Fullerene Organic Solar Cell.

- Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - MDPI.

- What Leads to Aggregation-Induced Emission?

- Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC.

- Synthetic scheme of compounds TPE-alkyne, TPE-TCNQ and TPE-F4-TCNQ. | Download Scientific Diagram - ResearchGate.

- Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - MDPI.

- UV-Visible absorption and fluorescence spectra of TPE-alkyne (A) and... - ResearchGate.

- Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push-Pull Chromophores for Photothermal Applications - Preprints.org.

- The Fixed Propeller-Like Conformation of Tetraphenylethylene that Reveals Aggregation-Induced Emission Effect, Chiral Recognition and Enhanced Chiroptical Property - ResearchGate.

- The Fixed Propeller-Like Conformation of Tetraphenylethylene that Reveals Aggregation-Induced Emission Effect, Chiral Recognition, and Enhanced Chiroptical Property. | Semantic Scholar.

- Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays - PMC.

- Co-solvent polarity controlled self-assembly of tetraphenylethylene-buried amphiphile for size-regulated tumor accumulation | Regenerative Biomaterials | Oxford Academic.

- Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media | ACS Omega - ACS Publications.

- Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - ResearchGate.

- Shape-Persistent Tetraphenylethylene Macrocycle: Highly Efficient Synthesis and Circularly Polarized Luminescence - MDPI.

- The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - MDPI.

- Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions - PMC.

- Recent advances in the application of alkynes in multicomponent reactions - PMC.

- Click chemistry in drug development recent trends and application - Research Journal of Pharmacy and Technology.

- Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem.

Sources

- 1. Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sse.erg.cuhk.edu.hk [sse.erg.cuhk.edu.hk]

- 6. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications | MDPI [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Tetraphenylethylene (TPE)-Based Covalent Organic Frameworks via Alkyne Trimerization for Advanced Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of TPE in Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them ideal candidates for applications ranging from gas storage to drug delivery.[1][2][3][4][5] A significant advancement in COF design is the incorporation of functional linkers that impart unique properties to the framework. Tetraphenylethylene (TPE), a quintessential aggregation-induced emission (AIE) luminogen, is one such linker of immense interest.[6]

Molecules with AIE characteristics are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation.[7] This phenomenon is attributed to the restriction of intramolecular motion (RIM), which blocks non-radiative decay pathways and activates the fluorescence channels.[6][8][9] In the solution state, the phenyl rings of TPE can rotate freely, quenching fluorescence.[10] However, when constrained within a rigid COF structure, these rotations are hindered, leading to strong fluorescence.[6][10] This "light-up" property makes TPE-based COFs highly promising for applications in fluorescent sensing, bioimaging, and as smart materials for drug delivery.[2][6][11]

This application note provides a detailed protocol for the synthesis of a TPE-based COF using a metal-catalyzed [2+2+2] alkyne trimerization reaction. This method offers a robust route to highly stable, conjugated frameworks with inherent porosity and fluorescence.

Mechanistic Rationale: The [2+2+2] Cycloaddition

The formation of the COF is based on the alkyne trimerization reaction, a [2+2+2] cycloaddition that converts three alkyne units into a benzene ring.[12] This reaction is exceptionally reliable for forming strong, aromatic C-C bonds, which contributes to the high thermal and chemical stability of the resulting framework.

Causality Behind Experimental Choices:

-

Catalyst Selection: The reaction requires a metal catalyst to proceed.[12] While various transition metals can be used, cobalt and rhodium complexes are particularly effective.[12][13] For this protocol, we will utilize a cobalt-based catalyst, which is known for its high efficiency and regioselectivity in alkyne trimerizations.[13] The mechanism typically involves the initial formation of a metal-alkyne complex, followed by oxidative coupling to generate a metallacyclopentadiene intermediate.[12][14] This intermediate then reacts with a third alkyne molecule to form the benzene ring and regenerate the active catalyst.[12][14]

-

Solvent System: The choice of solvent is critical for ensuring that the monomers are soluble while allowing the resulting COF to precipitate as a crystalline solid. A mixture of solvents, such as 1,4-dioxane and mesitylene, is often used to balance these requirements. The high boiling point of mesitylene allows the reaction to be conducted at elevated temperatures, which is often necessary to overcome the kinetic barriers of the reaction and promote the formation of a well-ordered, crystalline product.

-

Inert Atmosphere: The organometallic catalyst and the alkyne groups are sensitive to oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Synthesis of a TPE-Dialkyne COF

This protocol describes the synthesis of a representative TPE-based COF from a tetra-alkyne substituted TPE monomer.

Materials and Reagents

-

Monomer: Tetrakis(4-ethynylphenyl)ethene (TPE-TE)

-

Catalyst: Dicobalt octacarbonyl [Co₂(CO)₈]

-

Solvents: Anhydrous 1,4-Dioxane, Anhydrous Mesitylene

-

Washing Solvents: Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)

-

Equipment: Schlenk flask, condenser, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar), filtration apparatus (Büchner funnel), vacuum oven.

Synthesis Workflow

The overall workflow for the synthesis and purification of the TPE-dialkyne COF is illustrated below.

Caption: Workflow for TPE-COF Synthesis and Purification.

Step-by-Step Procedure

Note: All glassware should be oven-dried before use, and all operations should be performed under an inert atmosphere using standard Schlenk line techniques.[15]

-

Monomer Preparation: In a 100 mL Schlenk flask, add the TPE-TE monomer (e.g., 100 mg).

-

Solvent Addition: Add a mixture of anhydrous 1,4-dioxane (15 mL) and anhydrous mesitylene (5 mL) to the flask.

-

Degassing: Seal the flask and degas the solution by subjecting it to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

-

Catalyst Addition: Under a positive flow of inert gas, add the dicobalt octacarbonyl catalyst (e.g., 15 mg).

-

Reaction: Place the flask in a preheated oil bath at 120 °C and stir the mixture for 72 hours. A solid precipitate should form during this time.

-

Isolation: After 72 hours, cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product sequentially with acetone, THF, and dichloromethane to remove any unreacted monomer and catalyst residues.

-

Soxhlet Extraction: For rigorous purification, perform a Soxhlet extraction on the solid product with THF for 24 hours, followed by acetone for another 24 hours. This step is crucial for removing any soluble impurities trapped within the pores.

-

Activation: Dry the purified COF powder in a vacuum oven at 150 °C for 12 hours to remove any residual solvent from the pores. The final product should be a free-flowing, fluorescent powder.

Characterization of the TPE-COF

To confirm the successful synthesis and determine the properties of the TPE-COF, several characterization techniques are essential.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and long-range order of the COF. A successful synthesis will yield a PXRD pattern with distinct diffraction peaks corresponding to the ordered porous structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the formation of the new benzene rings and the consumption of the alkyne starting material. One should observe the disappearance of the characteristic alkyne C≡C stretch (around 2100 cm⁻¹) and the appearance of new aromatic C=C stretching vibrations.

-

Solid-State ¹³C NMR Spectroscopy: This provides detailed information about the local chemical environment of the carbon atoms in the COF, confirming the covalent linkages.

-

Porosity and Surface Area Analysis (BET): Nitrogen sorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution, which are critical parameters for applications in storage, separation, and catalysis.[16]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology and particle size of the synthesized COF.

-

Photoluminescence (PL) Spectroscopy: To characterize the AIE properties, the fluorescence emission spectra of the COF in its solid state are measured. A strong emission peak, typically in the blue-green region, is expected.[10]

Expected Characterization Data

The following table summarizes the expected characterization data for a successfully synthesized TPE-dialkyne COF.

| Technique | Parameter | Expected Result |

| PXRD | 2θ Peaks | Distinct peaks indicating a crystalline structure (e.g., at 3.5°, 5.0°, 7.0°). |

| FT-IR | Vibrational Bands | Disappearance of alkyne C≡C stretch (~2100 cm⁻¹). Appearance of aromatic C=C stretches (~1600-1450 cm⁻¹). |

| BET Analysis | Surface Area | High surface area, typically in the range of 500-1500 m²/g.[16] |

| Porosity | Pore Size | Uniform micropores or mesopores, depending on the monomer design. |

| PL Spectroscopy | Emission Maximum | Strong fluorescence emission in the solid state (e.g., λₑₘ ≈ 470 nm).[10] |

| Thermal Analysis (TGA) | Decomposition Temp. | High thermal stability, often stable up to 400-500 °C in an inert atmosphere. |

Applications in Drug Development and Sensing

The unique properties of TPE-based COFs make them highly suitable for advanced applications in the biomedical field.

Fluorescent Sensing

The inherent fluorescence of TPE-COFs can be utilized for the sensitive detection of various analytes.[16][17] For example, the porous and fluorescent framework can act as a host for guest molecules. The binding of an analyte within the pores can lead to a change in the fluorescence intensity (quenching or enhancement), providing a detectable signal. This is particularly relevant for sensing nitroaromatic compounds, which are common environmental pollutants and explosives, or for detecting specific metal ions.[16][17]

Drug Delivery

The high porosity and surface area of COFs allow for the loading of therapeutic agents.[2][4][11] TPE-COFs can serve as "smart" drug delivery vehicles.[2] The loaded drug can be released in a controlled manner, and the inherent fluorescence of the TPE units can be used to track the location and release of the drug in real-time. This dual functionality is highly desirable for developing next-generation theranostics.

Application Logic: Fluorescent Quenching Sensor

The diagram below illustrates the general mechanism of a TPE-COF acting as a fluorescent sensor for an analyte that quenches its fluorescence.

Caption: Mechanism of Analyte Detection via Fluorescence Quenching.

Conclusion

The synthesis of covalent organic frameworks using TPE-dialkyne linkers via alkyne trimerization offers a powerful strategy for creating highly stable, porous, and intrinsically fluorescent materials. The detailed protocol and mechanistic rationale provided in this note serve as a comprehensive guide for researchers. The unique AIE properties of these COFs open up exciting possibilities for their application as advanced materials in high-sensitivity sensing and intelligent drug delivery systems, addressing key challenges in the fields of environmental monitoring and medicine.

References

- Aggregation-Induced Emission: Mechanistic Study of the Clusteroluminescence of Tetrathienylethene.

- Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy.

- What Leads to Aggregation-Induced Emission?

- Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene.

- Aggregation Induced Emission of Tetraphenylethylene into Styrene-based Polymers.UNIPI.

- Chapter 17: Aggregation-induced Emission-based Covalent Organic Frameworks for Sensing and Detection.Google Books.

- Alkyne trimeris

- Generation of TiII Alkyne Trimerization Catalysts in the Absence of Strong Metal Reductants.

- Alkyne trimeris

- A tetraphenylethylene-based covalent organic framework for waste gas adsorption and highly selective detection of Fe3+.CrystEngComm (RSC Publishing).

- Covalent Organic Framework (COF) Linkers.TCI Chemicals.

- A Three-Dimensional Tetraphenylethylene-Based Fluorescence Covalent Organic Framework for Molecular Recognition.ChemRxiv.

- Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery.

- Covalent Organic Frameworks (COFs) Linkers.Tokyo Chemical Industry Co., Ltd. (APAC).

- Fluorinated covalent organic frameworks for efficient drug delivery.RSC Publishing.

- Organic Syntheses Procedure.Organic Syntheses.

- Covalent organic frameworks (COFs)

- Covalent organic frameworks (COFs)

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 3. Covalent Organic Frameworks (COFs) Linkers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications | Scilit [scilit.com]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05534A [pubs.rsc.org]

- 12. Alkyne trimerisation - Wikipedia [en.wikipedia.org]

- 13. Alkyne_trimerisation [chemeurope.com]

- 14. Generation of TiII Alkyne Trimerization Catalysts in the Absence of Strong Metal Reductants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. A tetraphenylethylene-based covalent organic framework for waste gas adsorption and highly selective detection of Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

Application Note: Preparation of AIE-Active Fluorescent Nanoparticles Using TPE-Dialkyne for Advanced Bioimaging and Drug Delivery

Abstract

This technical guide provides a comprehensive protocol for the synthesis and characterization of Aggregation-Induced Emission (AIE)-active fluorescent nanoparticles (AIE NPs) utilizing a tetraphenylethylene (TPE)-dialkyne core. We detail a robust methodology centered on the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This approach allows for the facile conjugation of various azide-functionalized molecules, enabling the creation of tailored nanoparticles with diverse functionalities for applications in high-contrast bioimaging and targeted drug delivery. The causality behind experimental choices, self-validating system protocols, and in-depth characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Power of Aggregation-Induced Emission

Conventional fluorescent molecules often suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity diminishes at high concentrations or in the aggregated state.[1] This has historically limited their application in many biological and material science contexts. The discovery of Aggregation-Induced Emission (AIE) has revolutionized the field of fluorescent materials.[2][3] AIE luminogens (AIEgens) are molecules that are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation.[2][4]

The most widely accepted mechanism for the AIE phenomenon is the restriction of intramolecular motion (RIM), which encompasses the restriction of intramolecular rotation (RIR) and vibration (RIV).[2] In dilute solutions, the excited AIEgens dissipate energy through non-radiative pathways via dynamic intramolecular rotations of their phenyl rings.[5] However, in the aggregated state, these rotations are physically restricted, which blocks the non-radiative decay channels and opens up a radiative pathway, leading to strong fluorescence emission.[5]

Tetraphenylethylene (TPE) is a quintessential AIEgen, celebrated for its simple structure, remarkable AIE effect, and ease of functionalization.[1][6] TPE and its derivatives have been extensively utilized in the development of materials for bioimaging, chemosensing, and optoelectronics.[2][7] The TPE core, when functionalized with reactive groups like alkynes, provides a versatile platform for constructing complex and functional nanomaterials.

This guide focuses on the preparation of AIE-active nanoparticles using a TPE-dialkyne scaffold. The alkyne groups serve as "handles" for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[8][9][][11] This bioorthogonal reaction allows for the covalent attachment of a wide array of azide-modified molecules, including polymers, peptides, and drugs, to the TPE core, enabling the creation of multifunctional nanoparticles with tailored properties.[12][13][14]

Experimental Design and Rationale

The overall strategy involves a two-step process: first, the synthesis of the TPE-dialkyne core molecule, and second, the click-chemistry-mediated assembly of this core with azide-functionalized components to form the AIE nanoparticles.

Core Component: TPE-Dialkyne

The TPE-dialkyne serves as the AIE-active core and the anchor for subsequent functionalization. Its synthesis typically involves established organic chemistry reactions, such as the McMurry coupling to form the TPE scaffold, followed by the introduction of alkyne groups.[6][15] The dialkyne functionality provides two points of attachment, allowing for the creation of cross-linked or polymeric nanoparticle structures, which can enhance stability.

Functional Component: Azide-Modified Molecules

The choice of the azide-functionalized molecule is dictated by the desired application of the nanoparticles. For instance:

-

Poly(ethylene glycol) (PEG)-azide: Imparts hydrophilicity and biocompatibility, reduces non-specific protein adsorption, and prolongs circulation time in vivo.

-

Azide-functionalized peptides or antibodies: Enable targeted delivery to specific cells or tissues.[14]

-

Azide-modified drugs: Allow for the creation of drug-delivery systems where the drug is covalently linked to the nanoparticle.[16]

The "Click" Reaction: CuAAC

The CuAAC reaction is the cornerstone of this protocol due to its high efficiency, specificity, mild reaction conditions, and tolerance of a wide range of functional groups.[9][17][18] The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,2,3-triazole ring.[9][][18]

Figure 1: Schematic of AIE nanoparticle synthesis via CuAAC click chemistry.

Detailed Protocols

Materials and Reagents

| Reagent | Supplier | Grade |

| Tetrakis(4-bromophenyl)ethylene | Sigma-Aldrich | 98% |

| Ethynyltrimethylsilane | Sigma-Aldrich | 98% |

| Pd(PPh₃)₂Cl₂ | Sigma-Aldrich | 98% |

| Copper(I) iodide (CuI) | Sigma-Aldrich | 99.995% |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |

| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |

| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% |

| Azide-functionalized PEG (N₃-PEG) | BroadPharm | Varies |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | ≥98% |

| Sodium ascorbate | Sigma-Aldrich | ≥98% |

| Deionized (DI) water | Millipore | 18.2 MΩ·cm |

Safety Precaution: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of TPE-Dialkyne (A Representative Protocol)

This protocol is adapted from established literature procedures.[19]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add tetrakis(4-bromophenyl)ethylene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (TEA) in a 4:1 v/v ratio. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane (2.5 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the trimethylsilyl-protected TPE-dialkyne.

-

Deprotection: Dissolve the purified product in a mixture of THF and methanol. Add a catalytic amount of potassium carbonate (K₂CO₃) and stir at room temperature for 4 hours.

-

Final Purification: After deprotection, remove the solvent under reduced pressure and purify the resulting TPE-dialkyne by recrystallization or column chromatography.

Preparation of AIE-Active Fluorescent Nanoparticles via Nanoprecipitation and Click Chemistry

This protocol utilizes a nanoprecipitation method combined with the CuAAC reaction.[20][21]

-

Stock Solutions:

-

Prepare a stock solution of TPE-dialkyne in a good organic solvent like THF (e.g., 1 mg/mL).

-

Prepare a stock solution of the azide-functionalized molecule (e.g., N₃-PEG) in THF or a suitable solvent.

-

Prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 10 mg/mL) and sodium ascorbate (e.g., 20 mg/mL).

-

-

Nanoprecipitation and Reaction:

-

In a small vial, mix the TPE-dialkyne stock solution and the N₃-PEG stock solution at the desired molar ratio.

-

In a separate, larger vial containing DI water (a poor solvent for TPE-dialkyne), rapidly inject the organic solution mixture under vigorous stirring. This will cause the hydrophobic TPE-dialkyne and N₃-PEG to co-precipitate, forming nanoparticle precursors.

-

To the aqueous suspension of nanoparticles, add the CuSO₄·5H₂O solution followed by the sodium ascorbate solution. The sodium ascorbate will reduce Cu(II) to the catalytically active Cu(I) in situ.

-

Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

-

-

Purification:

-

Purify the resulting AIE nanoparticle suspension by dialysis against DI water for 48 hours using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove unreacted starting materials, copper catalyst, and organic solvent.

-

Alternatively, the nanoparticles can be purified by repeated centrifugation and resuspension in DI water.

-

Figure 2: Workflow for the preparation of AIE nanoparticles.

Characterization of AIE Nanoparticles

Thorough characterization is crucial to validate the successful synthesis and to understand the properties of the AIE nanoparticles.

Physicochemical Characterization

| Technique | Purpose | Expected Outcome |

| Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the nanoparticles in solution.[22][23] | A narrow size distribution with a low PDI value, indicating monodisperse nanoparticles. |

| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles.[22][23] | Typically spherical morphology with a size consistent with DLS measurements. |

| Zeta Potential | To measure the surface charge of the nanoparticles, which indicates their colloidal stability. | A sufficiently high positive or negative zeta potential (e.g., > ±20 mV) suggests good stability against aggregation. |

Spectroscopic and Photophysical Characterization

| Technique | Purpose | Expected Outcome |

| UV-Vis Spectroscopy | To confirm the presence of the TPE core in the nanoparticles. | Absorption peaks characteristic of the TPE chromophore. |

| Fluorescence Spectroscopy | To evaluate the AIE properties and determine the emission maximum.[24] | Strong fluorescence emission in the aggregated state (nanoparticles in water) and weak or no emission in a good solvent (e.g., THF). |

| Quantum Yield (QY) Measurement | To quantify the fluorescence efficiency of the nanoparticles.[25] | A high quantum yield in the aggregated state is desirable for bright imaging. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the disappearance of the alkyne and azide peaks and the formation of the triazole ring. | Disappearance of characteristic peaks for alkyne (~2100 cm⁻¹) and azide (~2100 cm⁻¹) and appearance of new peaks for the triazole ring. |

Applications and Future Directions

The versatility of the TPE-dialkyne platform allows for the development of AIE nanoparticles for a wide range of biomedical applications.

Bioimaging

The inherent brightness and high photostability of AIE nanoparticles make them excellent probes for in vitro and in vivo imaging.[26][27][28] By conjugating targeting ligands, these nanoparticles can be used for specific cell or tissue imaging.[7][29]

Drug Delivery

AIE nanoparticles can be designed to encapsulate or be covalently linked to therapeutic agents.[16][30][31][32] The intrinsic fluorescence of the AIE core allows for real-time monitoring of the drug delivery process.[31]

Theranostics

By integrating both diagnostic (imaging) and therapeutic (drug delivery) functionalities into a single nanoparticle, theranostic platforms can be developed for personalized medicine.[33]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Large or aggregated nanoparticles | Poor mixing during nanoprecipitation; incorrect solvent/antisolvent ratio. | Increase stirring speed; optimize the ratio of organic solvent to water. |

| Low fluorescence intensity | Incomplete click reaction; quenching effects. | Increase reaction time or catalyst concentration; ensure thorough purification to remove any quenching species. |

| Poor colloidal stability | Insufficient surface charge or steric stabilization. | Increase the proportion of the hydrophilic component (e.g., PEG); consider using a charged azide-functionalized molecule. |

Conclusion

The use of a TPE-dialkyne core in conjunction with click chemistry provides a powerful and versatile platform for the synthesis of AIE-active fluorescent nanoparticles. This approach offers precise control over the nanoparticle's composition and functionality, enabling the development of advanced materials for a myriad of applications in biomedical research and drug development. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to fabricate and validate their own tailored AIE nanoparticle systems.

References

-

Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC. Available at: [Link]

-

What Leads to Aggregation-Induced Emission?. Available at: [Link]

-

Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications - MDPI. Available at: [Link]

-

Self-carried AIE nanoparticles for in vitro non-invasive long-term imaging. Available at: [Link]

-

AIE nanoparticles camouflaged with tumor cell-derived exosomes for NIR-II imaging-guided photothermal therapy | bioRxiv. Available at: [Link]

-